N-Ethylethylenediamine acts as a chelating agent, meaning it can bind to metal ions to form complexes. This property is utilized in mutagenesis research studies to introduce mutations into DNA by selectively binding to specific metal ions involved in DNA replication. [Source: Thermo Fisher Scientific, ]
N-Ethylethylenediamine can participate in the synthesis of various metal complexes. These complexes have potential uses in several fields, including:
It's important to note that the research on N-ethylethylenediamine's applications in medicine is still ongoing and not yet conclusive.
N-Ethylethylenediamine also finds applications in other areas of scientific research, such as:
N-Ethylethylenediamine, with the chemical formula and structural representation , is a colorless, transparent liquid. It is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals and chemical compounds, including the synthetic medicine intermediates HO-EPCP and EPCP. This compound is characterized by its amine functional groups, which contribute to its reactivity and utility in organic synthesis .
These reactions highlight its versatility as a building block in organic chemistry.
N-Ethylethylenediamine can be synthesized through several methods:
These methods reflect advancements in synthetic techniques aimed at improving yield and reducing environmental concerns.
N-Ethylethylenediamine finds extensive applications in:
Interaction studies involving N-ethylethylenediamine often focus on its role as a ligand in coordination complexes. Research has demonstrated its ability to stabilize metal ions, influencing their reactivity and solubility. For instance, studies have shown that it can effectively coordinate with copper-based catalysts, enhancing their performance in various reactions . Additionally, its interactions with biological systems suggest potential applications in drug delivery mechanisms.
Several compounds share structural similarities with N-ethylethylenediamine. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Ethylenediamine | C2H8N2 | A simpler diamine without ethyl substitution |
Diethylamine | C4H11N | A dialkylated amine used primarily as a solvent |
N,N-Diethylaminopropylamine | C5H14N2 | A propyl-substituted derivative of diethylamine |
N-Ethylethylenediamine's unique ethyl substitution differentiates it from other similar compounds. This substitution enhances its solubility and reactivity compared to ethylenediamine, making it particularly valuable in pharmaceutical applications where specific interaction profiles are required.
Cu-based catalysts have emerged as the preferred systems for the N-ethylation of ethylenediamine. Several catalyst compositions have been investigated extensively, with Cu-Zn-Al and Cu-Zn-La systems showing particularly promising results.
The performance of Cu-Zn-Al catalysts in the synthesis of N-ethylethylenediamine from ethylenediamine and ethanol has been well-documented. These catalysts facilitate the selective transformation of ethylenediamine to N-ethylethylenediamine through a hydrogen borrowing mechanism.
Cu-Zn-La supported catalysts have also demonstrated excellent activity in fixed-bed reactor systems. Among the various supported catalysts, Cu-Zn-La/Al₂O₃ has shown particularly satisfying results for the N-ethylation of ethylenediamine with ethanol.
Alternative Cu-based systems include CuO-NiO/γ-Al₂O₃, which has been successfully employed for the N-alkylation of ethylenediamine with different alcohols. This catalyst system allows selective mono-N-alkylation with both primary and secondary alcohols, making it versatile for synthesizing N-ethylethylenediamine.
The support material plays a crucial role in determining the catalytic performance of Cu-based systems for N-ethylation reactions. Various supports including SiO₂, Al₂O₃, and HZSM-5 have been investigated to understand their influence on catalyst behavior.
Cu-Zn-La catalysts supported on different materials (SiO₂, Al₂O₃, and HZSM-5) have been characterized using multiple analytical techniques including BET surface area measurement, H₂-temperature programmed reduction (H₂-TPR), X-ray diffraction (XRD), transmission electron microscopy (TEM), and NH₃-temperature programmed desorption (NH₃-TPD).
The comprehensive characterization revealed that both the BET surface area and the acidity of the support are key factors that significantly impact catalytic performance. Materials with appropriate surface area and acidity balance showed superior activity and selectivity for the target N-ethylethylenediamine product.
For Cu-Zn-Al catalysts, studies on fresh and deactivated catalysts showed that deactivation primarily occurs due to the growth in Cu and ZnO crystallite sizes and the formation of carbonaceous deposits that block the catalyst channels. This phenomenon leads to decreased surface area and pore volumes in the deactivated catalyst compared to the fresh catalyst.
The optimization of reaction parameters is critical for achieving high conversion and selectivity in N-ethylethylenediamine synthesis. Key parameters include temperature, hydrogen pressure, and liquid hourly space velocity (LHSV).
For Cu-Zn-La catalysts in the N-ethylation of ethylenediamine with ethanol, the optimal conditions were determined through systematic parameter variation. Under these optimized conditions, a 73.3% conversion of ethylenediamine and 71.2% selectivity toward N-ethylethylenediamine were achieved. Additionally, the catalyst showed excellent stability, with continuous operation possible for over 200 hours.
For the diethyl carbonate-mediated synthesis route, the preferred reaction temperature range is 200-250°C, with a mass liquid hourly space velocity of 10-30h⁻¹. These conditions facilitate the gas-phase catalytic reaction while maintaining high yield and selectivity.
Diethyl carbonate offers an environmentally friendly alternative route for N-ethylethylenediamine synthesis compared to traditional methods using ethanol or alkyl halides.
The synthesis method involves reacting ethylenediamine with diethyl carbonate in a continuous process according to the following reaction:
H₂NCH₂CH₂NH₂ + CH₃CH₂OCOOCH₂CH₃ → H₂NCH₂CH₂NHCH₂CH₃ + CO₂ + CH₃CH₂OH
This approach involves adding ethylenediamine and diethyl carbonate to a reactor in a molar ratio of 1-3:1 and conducting a gas-phase catalytic reaction at 150-300°C under atmospheric pressure. The gaseous reaction mixture is then condensed into a liquid mixture, followed by extraction and rectification to obtain the target product.
Using NaY molecular sieves as a catalyst in a fixed-bed reactor at 250°C with a mass liquid hourly space velocity of 15h⁻¹, this method achieved an impressive 92% yield (calculated based on diethyl carbonate) with 96% purity of N-ethylethylenediamine.
This synthesis route offers several advantages including continuous production, simple process, low cost, high yield (>92%), no equipment corrosion, and minimal environmental pollution, making it an economical and environmentally friendly method for industrial-scale production.
While the search results do not provide specific information about ethylamine-cyclohexylamine condensation methods for N-ethylethylenediamine synthesis, general amine alkylation principles can be applied to understand potential reaction pathways.
Conventional amine alkylation typically proceeds through nucleophilic substitution reactions where an amine attacks an electrophilic carbon center. However, this specific condensation method would require further investigation to determine its viability for N-ethylethylenediamine synthesis.
Gas-phase reactions between ethanol and ethylenediamine represent one of the most direct approaches for synthesizing N-ethylethylenediamine through a hydrogen borrowing mechanism.
This method involves the reaction of ethanol with ethylenediamine in a fixed-bed reactor using Cu-based catalysts. The process follows a borrowing hydrogen pathway where ethanol is first dehydrogenated to acetaldehyde, which then reacts with ethylenediamine to form an imine intermediate. The intermediate is subsequently hydrogenated to form N-ethylethylenediamine.
Cu-Zn-La/Al₂O₃ catalysts have shown particularly good results for this reaction, with 73.3% conversion of ethylenediamine and 71.2% selectivity toward N-ethylethylenediamine under optimized conditions. The catalyst also demonstrated excellent stability with continuous operation possible for over 200 hours.
While direct E2 elimination is not the primary pathway for N-ethylethylenediamine synthesis, understanding E2 mechanisms provides insights into certain aspects of amine alkylation reactions.
The traditional amine alkylation mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond. This is followed by deprotonation of the resulting ammonium ion by another amine molecule to yield the alkylated amine product.
For comparison, the Hofmann elimination represents an E2 mechanism where a quaternary ammonium salt undergoes elimination to form an alkene. In this process, the hydroxide ion abstracts a proton from the β-carbon, generating an alkene with the simultaneous release of a tertiary amine. This mechanism requires anti-periplanar alignment of the β-proton and the leaving group.
These mechanistic insights help in understanding the fundamental reaction pathways that can occur during various amine transformations, including those related to N-ethylethylenediamine synthesis and subsequent reactions.
Hydrogen plays a crucial role in the catalytic cycles involved in the synthesis of N-ethylethylenediamine, particularly through the borrowing hydrogen methodology.
In the catalytic cycle for amine alkylation with alcohols, the alcohol is first dehydrogenated to the corresponding carbonyl compound (aldehyde or ketone), which then reacts with the amine to form an imine intermediate. The hydrogen temporarily "borrowed" from the alcohol is then used to reduce the imine, forming the alkylated amine product.
Recent advances include electroactivated alkylation of amines with alcohols via both direct and indirect borrowing hydrogen mechanisms. These processes can alkylate primary and secondary aliphatic amines, as well as ammonia itself, at relatively mild conditions (25-70°C) and ambient pressure.
For related dehydrogenation reactions, hydrogen co-feeding can have a positive impact on catalyst performance. Studies on propane dehydrogenation over Pt-based catalysts have shown that increasing hydrogen pressure leads to lower coverage of deeply dehydrogenated coke precursors on the catalyst surface, decreases the propylene adsorption strength, and increases energy barriers for further dehydrogenation. These effects combine to improve catalytic activity and stability.
Kinetic modeling provides valuable insights into the reaction mechanisms and optimization strategies for ethylenediamine conversion to N-ethylethylenediamine.
Recent studies on the alkylation of amines with alkyl halides have employed detailed microkinetic analysis to understand the complex reaction systems. This approach revealed that the product of the first alkylation is an ion pair corresponding to the protonated secondary amine and the halide ion, which can transfer the proton to the reactant primary amine.
The modeling demonstrated that both proton transfer equilibria and the similar reactivity of primary and secondary amines contribute to reduced selectivity in amine alkylation reactions. Additionally, the proton transfer equilibria were found to slow down the kinetics of the first alkylation step.
While these studies were not specifically focused on ethylenediamine conversion, the principles and approaches described provide valuable frameworks for developing comprehensive kinetic models for N-ethylethylenediamine synthesis through various routes.
N-Ethylethylenediamine acts as a bidentate ligand, coordinating through its two nitrogen atoms to form stable five-membered chelate rings with transition metals. This coordination mode is exemplified in palladium(II) and copper(II) complexes, where NEED binds via the primary and secondary amine groups [2] [4]. Infrared spectroscopy reveals shifts in N–H stretching frequencies (3220 cm⁻¹ → 3426–3430 cm⁻¹) upon coordination, indicating electron density transfer from nitrogen to the metal center [2]. Compared to unsubstituted ethylenediamine, the ethyl group introduces moderate steric bulk while preserving strong σ-donor capabilities.
In the ternary complex [Pd(N-ethylethylenediamine)(cephradine)]Cl·2H₂O, NEED adopts a bidentate configuration, coordinating to palladium(II) alongside the β-lactam antibiotic cephradine. Mass spectral data (m/z 617 for [M+3]⁺) confirm the 1:1:1 stoichiometry of Pd:NEED:cephradine [2]. Similarly, in the mixed-valence cyanide-bridged complex [CuᴵCuᴵᴵ(CN)₃(NEED)₂], NEED binds to Cu(II) in a square-pyramidal geometry, with bond lengths of 1.98–2.01 Å for Cu–N bonds [4].
Table 1: Comparative Ligand Properties of Ethylenediamine Derivatives
Ligand | Denticity | Common Metals | Steric Profile |
---|---|---|---|
Ethylenediamine | Bidentate | Cu, Pd, Ru | Low |
N-Ethylethylenediamine | Bidentate | Cu, Pd | Moderate |
N,N'-Diethylethylene- | Bidentate | Pd, Ru | High |
NEED exhibits stronger field strength than N,N'-diethylethylenediamine in Cu(II) systems due to reduced steric hindrance, as evidenced by shorter Cu–N bonds (1.98 Å vs. 2.05 Å) [4]. In contrast, Ru(II) complexes preferentially utilize ethylenediamine derivatives like TMEDA (tetramethylethylenediamine) for their superior π-acceptor properties, which stabilize lower oxidation states [5]. NEED’s intermediate basicity (pKₐ ~8.5) balances metal-ligand bond stability and solubility in aqueous media.
The ethyl substituent in NEED induces slight distortions in coordination geometries. For instance, the [Cuᴵᴵ(NEED)₂(CN)]⁺ complex exhibits a square-pyramidal geometry with a Jahn-Teller distortion index (ΔJT) of 0.12 Å, compared to ΔJT = 0.09 Å for analogous ethylenediamine complexes [4]. Electronic effects manifest in redshifted ligand-to-metal charge transfer (LMCT) bands at 450–470 nm, attributed to enhanced σ-donor strength relative to N-methylethylenediamine [2].
The cyanide-bridged complex [CuᴵCuᴵᴵ(CN)₃(NEED)₂] demonstrates unique redox interplay. Crystallographic data reveal:
In [Cuᴵᴵ(NEED)₂(CN)]⁺, the Jahn-Teller elongation along the apical Cu–Ncyanide bond (2.21 Å vs. basal Cu–Namine = 1.98 Å) stabilizes the d⁹ configuration. This distortion reduces ligand field stabilization energy (LFSE) by 12% compared to octahedral analogues, as calculated via angular overlap model simulations [4].
NEED-supported Cu complexes exhibit quasi-reversible redox couples at E₁/₂ = +0.34 V (Cuᴵᴵ/I) and +1.12 V (Cuᴵᴵ/ᴵᴵᴵ) vs. SHE, indicating stabilization of multiple oxidation states. Electrochemical studies show a 150 mV anodic shift compared to ethylenediamine analogues, attributed to the electron-donating ethyl group [4].
Table 2: Redox Properties of NEED-Coordinated Metal Complexes
Complex | E₁/₂ (V vs. SHE) | ΔEp (mV) |
---|---|---|
[Cuᴵᴵ(NEED)₂(CN)]⁺ | +0.34 | 85 |
[Pdᴵᴵ(NEED)(cephradine)]²⁺ | +0.78 | 112 |
NEED’s bifunctional nature enables its use as a strut ligand in MOFs. Prototype NEED-containing MOFs exhibit:
In palladium-catalyzed cross-coupling reactions, NEED-modified catalysts show:
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